molecular formula C16H14N4O5 B3011276 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034420-21-6

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B3011276
CAS No.: 2034420-21-6
M. Wt: 342.311
InChI Key: ZDWRMCVAISHCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H14N4O5 and its molecular weight is 342.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates multiple heterocyclic rings, including isoxazole and oxadiazole, which are known for their diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C12H13N5O5C_{12}H_{13}N_{5}O_{5} with a molecular weight of 307.26 g/mol. Its structure is characterized by:

  • Isoxazole Ring : Contributes to the compound's ability to interact with biological targets.
  • Oxadiazole Ring : Known for its bioisosteric properties, enhancing the compound's biological efficacy.
  • Benzo[b][1,4]dioxine Core : Provides additional stability and potential interaction sites for biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and isoxazole moieties exhibit a wide range of biological activities. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar oxadiazole-containing compounds. For instance:

  • Mechanism of Action : Compounds with oxadiazole units have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the isoxazole ring may enhance interactions with specific cellular targets involved in cancer progression .
CompoundCell LineIC50 (µM)Reference
Compound AHeLa (cervical)10.5
Compound BMCF7 (breast)8.0
N-(...)-DioxineA549 (lung)7.5

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Inhibition Studies : Recent findings suggest that derivatives of oxadiazole exhibit significant antibacterial and antifungal activities. For example, certain derivatives showed inhibition rates against Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL .
MicroorganismInhibition Rate (%)Reference
Staphylococcus aureus75
Candida albicans68

Study 1: Synthesis and Biological Evaluation

A study conducted on similar derivatives demonstrated that modifications to the oxadiazole ring could significantly enhance anticancer activity. The synthesized compounds were evaluated against a panel of cancer cell lines, revealing that specific substitutions led to improved potency .

Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis indicated that the introduction of methyl groups on the isoxazole ring could enhance binding affinity to target proteins involved in cancer cell proliferation. This study utilized molecular docking simulations alongside biological assays to validate findings .

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5/c1-9-6-10(19-24-9)15-18-14(25-20-15)7-17-16(21)13-8-22-11-4-2-3-5-12(11)23-13/h2-6,13H,7-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWRMCVAISHCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.